molecular formula C20H19N3O4S B2637929 3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477551-30-7

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2637929
CAS No.: 477551-30-7
M. Wt: 397.45
InChI Key: VLWWMGRSZPIWKC-UHFFFAOYSA-N
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Description

3-Butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 3-butoxy-substituted benzene ring conjugated to a 1,3-thiazole moiety. The thiazole ring is further substituted at the 4-position with a 4-nitrophenyl group. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity (due to the butoxy chain) and electron-withdrawing characteristics (from the nitro group), which may influence its biological activity and binding affinity to molecular targets.

Properties

IUPAC Name

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-3-11-27-17-6-4-5-15(12-17)19(24)22-20-21-18(13-28-20)14-7-9-16(10-8-14)23(25)26/h4-10,12-13H,2-3,11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWWMGRSZPIWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The nitrophenyl group is introduced via nitration of an aromatic ring, followed by coupling with the thiazole intermediate. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like carbodiimides or acyl chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrophenyl group are key functional groups that enable the compound to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Findings :

  • The nitro group at the thiazole 4-position (as in the target compound) is associated with moderate activity (119.09%) in plant growth modulation, while a 4-methylphenyl substituent () enhances activity to 129.23%, suggesting electron-donating groups may improve efficacy in this context .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s molecular weight is estimated at ~409.5 g/mol (based on C₂₀H₂₀N₄O₃S). Comparatively, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide () has a molecular weight of 402.5 g/mol, highlighting the impact of the nitro group on mass .
  • LogP and Solubility :

    • The butoxy chain (LogP ~4.5 estimated) enhances hydrophobicity relative to methoxy (LogP ~2.8) or sulfamoyl derivatives (LogP ~3.1), which may influence pharmacokinetic profiles .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Substituents : Electron-withdrawing groups (e.g., nitro) may enhance binding to targets requiring charge interactions, whereas electron-donating groups (e.g., methyl) improve activity in growth modulation assays .

Biological Activity

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antitumor, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a nitrophenyl group and a butoxy moiety attached to a benzamide structure. Its chemical formula is C16_{16}H18_{18}N4_{4}O3_{3}S.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, particularly in the fields of oncology and antimicrobial therapy. Here, we summarize key findings related to the biological activity of this compound.

Antibacterial Activity

Several studies have reported on the antibacterial properties of thiazole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against various bacterial strains. A comparative analysis of antibacterial activity is presented in Table 1.

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Benzamide Derivative AE. coli, P. aeruginosa16 µg/mL
Benzamide Derivative BS. aureus, B. subtilis8 µg/mL

Antitumor Activity

The antitumor effects of thiazole-containing compounds have been documented in various studies. For example, a study indicated that thiazole derivatives could inhibit tumor cell proliferation through apoptosis induction mechanisms.

Case Study:
In a recent investigation involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited significant cytotoxicity with an IC50_{50} value of 15 µM after 48 hours of treatment. This suggests that the compound may act as a promising lead for further development in cancer therapeutics.

The proposed mechanism for the biological activity of this compound may involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. Molecular docking studies have suggested strong binding affinities to targets such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis.

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